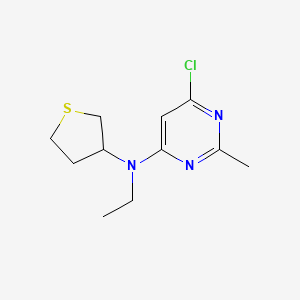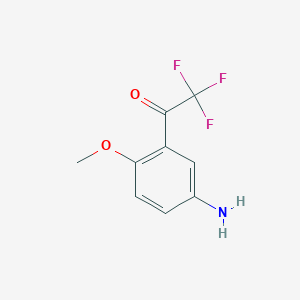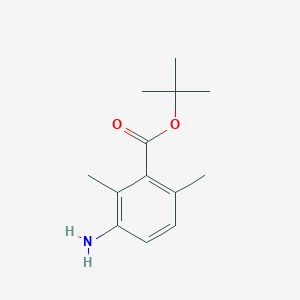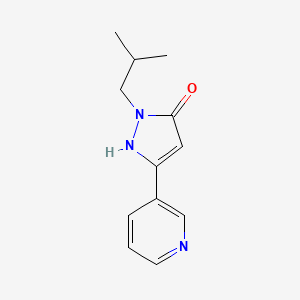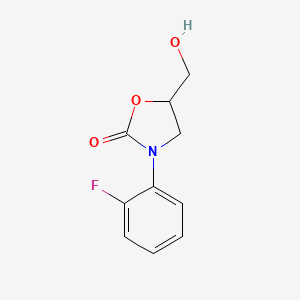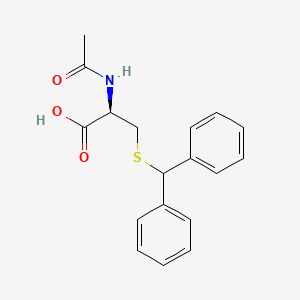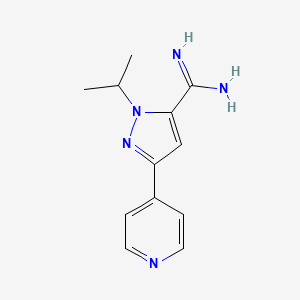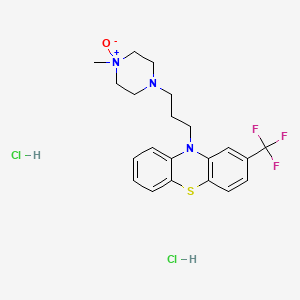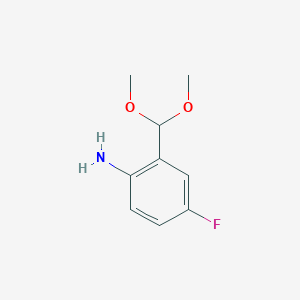
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid is a complex organic compound that features a thiazole ring, an ethoxycarbonyl group, and an isobutoxybenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the ethoxycarbonyl group. The final step involves the coupling of the thiazole derivative with 2-isobutoxybenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Ethoxycarbonyl)-4-methylthiazole: Shares the thiazole and ethoxycarbonyl groups but lacks the isobutoxybenzoic acid moiety.
2-Isobutoxybenzoic acid: Contains the isobutoxybenzoic acid moiety but lacks the thiazole ring and ethoxycarbonyl group.
Uniqueness
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components.
Eigenschaften
Molekularformel |
C18H21NO5S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
5-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-2-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-5-23-18(22)15-11(4)19-16(25-15)12-6-7-14(24-9-10(2)3)13(8-12)17(20)21/h6-8,10H,5,9H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
OASPMNAZNMMXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


